molecular formula C10H10N2S2 B2694475 4-Methyl-5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole CAS No. 338978-95-3

4-Methyl-5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole

Cat. No.: B2694475
CAS No.: 338978-95-3
M. Wt: 222.32
InChI Key: AQWBXURLVHMIKX-UHFFFAOYSA-N
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Description

4-Methyl-5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a 4-methylphenylsulfanyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole typically involves the reaction of 4-methylbenzenethiol with appropriate diazotizing agents. One common method involves the reaction of 4-methylbenzenethiol with thionyl chloride to form 4-methylbenzenesulfenyl chloride, which is then reacted with hydrazine to form the desired thiadiazole compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave activation has been shown to improve the efficiency and yield of the reaction, reducing reaction times and increasing selectivity .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Substitution: The thiadiazole ring can undergo substitution reactions with various electrophiles and nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid is commonly used for oxidation reactions.

    Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Substitution Products: Various substituted thiadiazole derivatives.

Mechanism of Action

The mechanism of action of 4-Methyl-5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, affecting biochemical processes and cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-Methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole
  • 5-[(4-Methylphenyl)sulfonyl]-1-phenyl-1H-tetrazole
  • 2-(4-Methylsulfonylphenyl)indole derivatives

Uniqueness

4-Methyl-5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole is unique due to its specific substitution pattern and the presence of both a thiadiazole ring and a 4-methylphenylsulfanyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-methyl-5-(4-methylphenyl)sulfanylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S2/c1-7-3-5-9(6-4-7)13-10-8(2)11-12-14-10/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQWBXURLVHMIKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(N=NS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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